![molecular formula C11H10N2O3 B13686594 ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate CAS No. 890050-71-2](/img/structure/B13686594.png)
ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate is a chemical compound with the molecular formula C11H10N2O3 It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate typically involves the reaction of pyrrolopyridine derivatives with ethyl oxalyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of microbial growth .
Comparación Con Compuestos Similares
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring but are fused with a pyrazine ring instead of pyridine.
Pyrrolidine derivatives: These compounds have a saturated pyrrole ring and are widely used in drug discovery due to their versatile biological activities.
Indole derivatives: Indole compounds contain a fused pyrrole and benzene ring and are known for their diverse pharmacological properties.
Propiedades
Número CAS |
890050-71-2 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)8-5-13-9-6-12-4-3-7(8)9/h3-6,13H,2H2,1H3 |
Clave InChI |
IYRSGESTGBFKFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=CNC2=C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

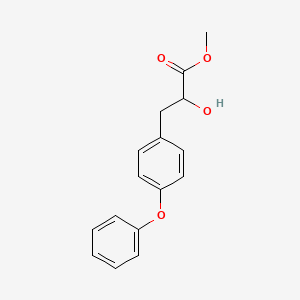
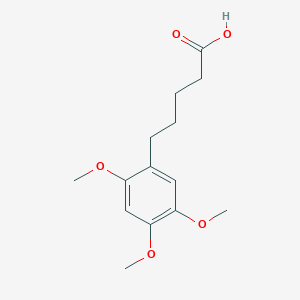
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)

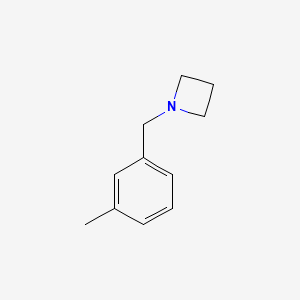
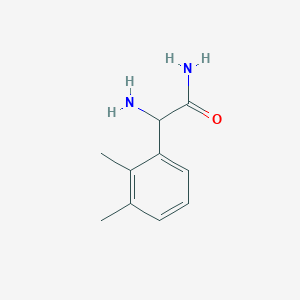
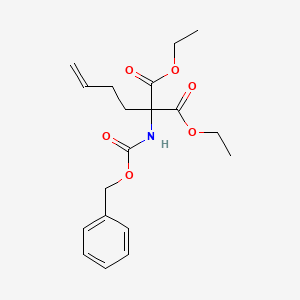

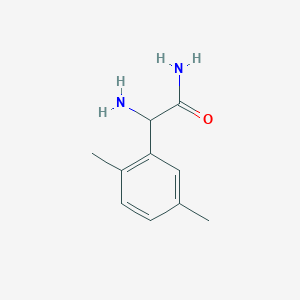
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
